molecular formula C13H19NO B8189421 cis-1-Benzyl-4-methyl-piperidin-3-ol

cis-1-Benzyl-4-methyl-piperidin-3-ol

Cat. No.: B8189421
M. Wt: 205.30 g/mol
InChI Key: QRGQXVUZVXXWAG-YPMHNXCESA-N
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Description

cis-1-Benzyl-4-methyl-piperidin-3-ol: is a chemical compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-4-methyl-piperidin-3-ol typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using robust catalytic systems. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1-Benzyl-4-methyl-piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: cis-1-Benzyl-4-methyl-piperidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological contexts.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-1-Benzyl-4-methyl-piperidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Uniqueness: cis-1-Benzyl-4-methyl-piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can be tailored to achieve desired effects in different contexts.

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQXVUZVXXWAG-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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